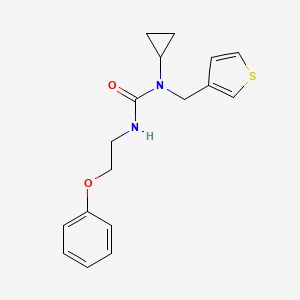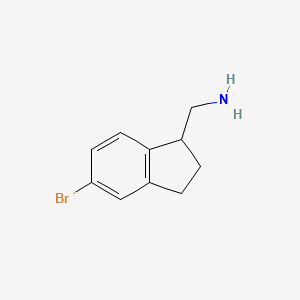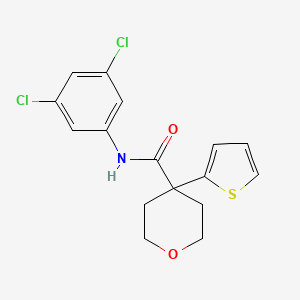
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea, also known as PTUP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTUP belongs to the class of urea derivatives and is structurally similar to other compounds that have shown promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Stereochemical Studies and Heterocycles Synthesis
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea derivatives have been investigated for their potential in synthesizing saturated heterocycles. Research has demonstrated the preparation of thiourea and urea derivatives from specific cyclopentanols and cyclohexanols, exploring their stereochemical properties and reactions leading to heterocycles formation (Fülöp, Bernáth, & Sohár, 1985).
Cytokinin-Like Activity and Adventitious Rooting
Urea derivatives, including 1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea, have been identified for their cytokinin-like activity, significantly influencing cell division and differentiation in plants. These compounds have been utilized in in vitro plant morphogenesis studies, revealing a nuanced relationship between chemical structure and biological activity (Ricci & Bertoletti, 2009).
Synthesis Optimization under Microwave Irradiation
A methodological advancement in synthesizing urea derivatives was achieved through microwave irradiation, presenting a more efficient approach to obtaining these compounds. This technique has been particularly useful in synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, showcasing the utility of microwave irradiation in organic synthesis (Li & Chen, 2008).
Anticancer Potential
Research into 1-Aryl-3-(2-chloroethyl) ureas, derivatives of the focal compound, has illustrated potential anticancer properties. These compounds have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells, indicating the role of chemical modification in enhancing anticancer activity (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Neuropeptide Y5 Receptor Antagonists
The synthesis and structure-activity relationship studies of phenyl urea derivatives as neuropeptide Y5 receptor antagonists have been explored, identifying compounds with significant in vitro potency. This research underscores the therapeutic potential of urea derivatives in treating conditions associated with the neuropeptide Y5 receptor (Fotsch et al., 2001).
Eigenschaften
IUPAC Name |
1-phenyl-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(19-14-7-2-1-3-8-14)18-13-17(10-4-5-11-17)15-9-6-12-21-15/h1-3,6-9,12H,4-5,10-11,13H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDJETXGKFEQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2804404.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2804407.png)

![N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide](/img/structure/B2804412.png)

![4-[4-(benzyloxy)phenyl]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2804415.png)

![1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2804417.png)

![[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol](/img/structure/B2804422.png)


